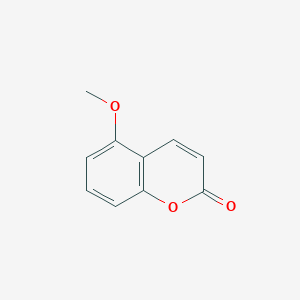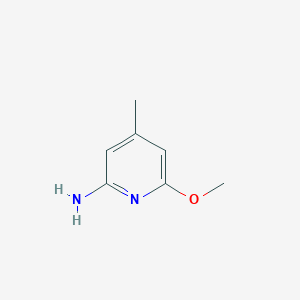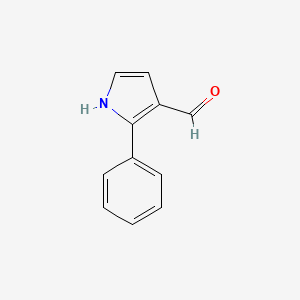
2-Phenyl-1H-pyrrole-3-carbaldehyde
Overview
Description
“2-Phenyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the empirical formula C11H9NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements as a part of its ring structure .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1H-pyrrole-3-carbaldehyde” consists of a pyrrole ring attached to a phenyl group and a carbaldehyde group . The 3D structure of similar compounds can be viewed using specific software .Scientific Research Applications
Natural Product Chemistry and Biological Functions
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, including 2-Phenyl-1H-pyrrole-3-carbaldehyde, have been isolated from various natural sources such as fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, Py-2-C derivatives play a crucial role in biological processes. For instance:
- Diabetes Marker : Pyrraline, a well-known diabetes molecular marker, contains the Py-2-C skeleton. It is produced through sequential reactions in vivo .
Medicinal Chemistry and Drug Development
2-Phenyl-1H-pyrrole-3-carbaldehyde has potential applications in drug discovery and development:
- Vonoprazan Fumarate Synthesis : It serves as an intermediate in the synthesis of vonoprazan fumarate, a potent orally active potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases .
Catalysis and Chemical Reactions
Pyrrole-2-carboxaldehyde derivatives are versatile in catalytic reactions:
- Catalyst : Pyrroles are utilized as catalysts in polymerization processes, corrosion inhibition, preservation, solvent for resins, and more .
Sustainable Multicomponent Reactions
While not specific to 2-Phenyl-1H-pyrrole-3-carbaldehyde, related compounds like 1H-indole-3-carbaldehyde have been used in inherently sustainable multicomponent reactions. These reactions contribute to the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
Similar compounds such as 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carbaldehyde have been used in the discovery of pyrrolone antimalarials , suggesting potential targets could be enzymes or proteins involved in the life cycle of malaria parasites.
Mode of Action
It’s likely that the compound interacts with its targets by binding to active sites, leading to changes in the target’s function
Biochemical Pathways
Given the structural similarity to other pyrrole derivatives, it’s plausible that this compound could impact pathways related to the life cycle of malaria parasites . More research is needed to confirm this and identify other potentially affected pathways.
Result of Action
Based on the use of structurally similar compounds in antimalarial research , it’s possible that this compound could have effects on the growth and development of malaria parasites
properties
IUPAC Name |
2-phenyl-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-10-6-7-12-11(10)9-4-2-1-3-5-9/h1-8,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOISOXQFSFKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344679 | |
| Record name | 2-Phenyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
52179-71-2 | |
| Record name | 2-Phenyl-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52179-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





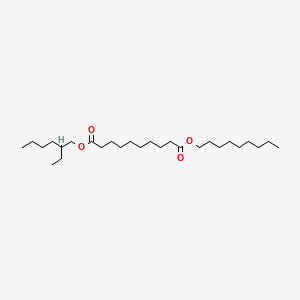
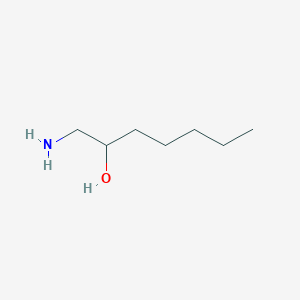

![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)
![[(2,3-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053155.png)
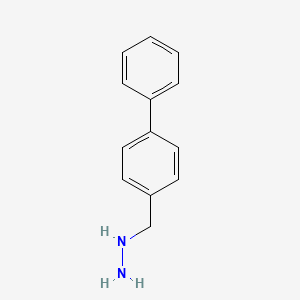

![2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3053158.png)

![Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-](/img/structure/B3053165.png)
